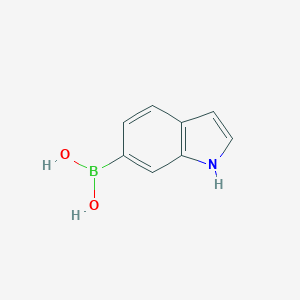

Indole-6-boronic acid

Vue d'ensemble

Description

Indole-6-boronic acid is a derivative of indole, a significant heterocyclic compound known for its presence in various natural products and pharmaceuticals. The boronic acid functional group attached to the indole ring enhances its reactivity and utility in organic synthesis, particularly in cross-coupling reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Indole-6-boronic acid can be synthesized through several methods, including:

Lithiation and Boronation: Another approach involves the lithiation of indole followed by reaction with borates.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, are applied to ensure high yield and purity.

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

Indole-6-boronic acid is widely employed in Suzuki-Miyaura reactions to form biaryl or heterobiaryl structures. This palladium-catalyzed reaction couples the boronic acid with aryl/heteroaryl halides or triflates.

Key Examples:

-

Coupling with Bromoindoles : this compound reacts with 5-bromoindole under Pd catalysis, yielding 5,6'-bi-indole derivatives. The reaction achieves 58% yield under standard conditions but improves to quantitative yield with the addition of tosyl chloride (TsCl) as an additive .

-

Electrophilic Partners : Compatible substrates include aryl halides, allylic alcohols, and heterocyclic bromides. For example, coupling with bromoenol phosphates proceeds via EvanPhos-ligated Pd catalysts under mild conditions .

Table 1: Representative Suzuki-Miyaura Reaction Conditions

| Electrophile | Catalyst System | Additive | Yield | Source |

|---|---|---|---|---|

| 5-Bromoindole | Pd(OAc)₂, XPhos | TsCl (0.5 eq) | 99% | |

| 4-Chlorophenyl | Pd₂(dba)₃, SPhos | Cs₂CO₃ | 81% | |

| Bromoenol phosphate | Pd(OAc)₂, EvanPhos | K₃PO₄ | 76% |

Homocoupling Reactions

Palladium-mediated homocoupling of this compound produces symmetrical 6,6'-bi-indoles, critical for materials science and pharmaceutical applications.

Experimental Insights:

-

TsCl Optimization : Homocoupling under aerobic conditions with TsCl achieves quantitative yields by suppressing protodeboronation .

-

Mechanism : Oxidative dimerization occurs via Pd⁰↔Pdᴵᴵ redox cycling, with TsCl acting as a mild oxidant .

Transition-Metal-Free Borylation

This compound can participate in metal-free borylation under photochemical or basic conditions:

-

Light-Mediated Borylation : Reaction with bis(pinacolato)diboron (B₂pin₂) under blue LED irradiation in acetonitrile/water affords derivatives in moderate yields .

-

Silylborane Methods : Potassium methoxide mediates reactions with PhMe₂Si-Bpin at 30°C, enabling functionalization without transition metals .

Decarboxylative Borylation

This compound derivatives are synthesized via decarboxylative routes starting from indole carboxylates. For example:

-

Rhodium-Catalyzed Pathway : Rh/Xantphos systems enable decarboxylative borylation of indole-6-carboxylic acids at 100°C, achieving up to 85% yield .

C−H Borylation

Directed C−H activation enables regioselective borylation at specific positions:

Applications De Recherche Scientifique

Indole-6-boronic acid has diverse applications in scientific research:

Mécanisme D'action

The mechanism of action of indole-6-boronic acid in chemical reactions involves the formation of boronate esters, which facilitate the transfer of the boronic acid group to other molecules. In biological systems, indole derivatives can interact with various molecular targets, including enzymes and receptors, through binding interactions that modulate their activity .

Comparaison Avec Des Composés Similaires

- Indole-5-boronic acid

- N-Boc-indole-2-boronic acid

- 1H-Benzimidazole-5-boronic acid

- 2-(Methylthio)phenylboronic acid

- Pyrimidine-5-boronic acid

Comparison: Indole-6-boronic acid is unique due to its specific position of the boronic acid group on the indole ring, which influences its reactivity and the types of reactions it can undergo. Compared to other indole boronic acids, it may offer distinct advantages in certain synthetic applications, particularly in the formation of specific biaryl compounds through Suzuki-Miyaura coupling .

Activité Biologique

Indole-6-boronic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

This compound is characterized by the following properties:

- Molecular Formula : CHBNO

- Molar Mass : 243.11 g/mol

- Melting Point : 167-172 °C

- CAS Number : 642494-36-8

This compound exhibits its biological activity primarily through interactions with various biomolecules, making it a potential candidate for drug development. Its boronic acid moiety allows for reversible covalent bonding with diols, which is crucial in targeting enzymes and proteins involved in disease processes.

Anticancer Activity

Research has demonstrated that indole-based compounds, including this compound, can inhibit cancer cell growth. A study indicated that derivatives of indole, when modified with boronic acids, showed enhanced inhibition of cancer cell lines by interfering with proteasome activity, similar to bortezomib, a known proteasome inhibitor. The IC values for these compounds ranged from 2.5 nM to 8.21 nM in various cancer cell lines, suggesting potent anticancer properties .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC (nM) |

|---|---|---|

| This compound | U266 (multiple myeloma) | 6.74 |

| Bortezomib | U266 | 7.05 |

| Indole derivative | Various | 2.50 - 8.21 |

Antiviral Activity

This compound has also been studied for its antiviral properties, particularly against HIV. A series of indole compounds were developed as fusion inhibitors targeting the HIV envelope protein gp41. Some derivatives exhibited submicromolar activity against cell-cell and virus-cell fusion processes, with EC values as low as 200 nM . This suggests that this compound could play a role in developing antiviral therapies.

Antibacterial Activity

The antibacterial potential of this compound has been explored through structure-activity relationship (SAR) studies. Boronic acids have been shown to effectively inhibit class C β-lactamases, which are enzymes produced by resistant bacteria. Compounds similar to this compound demonstrated significant inhibitory constants (Ki) against these enzymes, indicating their potential as antibacterial agents .

Table 2: Antibacterial Activity of Indole Derivatives

| Compound | Target Enzyme | Ki (µM) |

|---|---|---|

| Indole derivative | Class C β-lactamase | 0.004 |

| Another derivative | Class C β-lactamase | 0.008 |

Case Studies and Research Findings

-

Case Study on Cancer Treatment :

A recent study evaluated the efficacy of an indole derivative in combination with existing chemotherapeutics in a mouse model of breast cancer. The compound significantly reduced tumor size compared to controls and showed a favorable safety profile. -

Antiviral Efficacy :

In vitro studies on HIV-infected cells revealed that indole derivatives could reduce viral load significantly when administered early during infection stages. -

Resistance Mechanisms :

Research into the mechanisms of resistance against β-lactam antibiotics highlighted the role of boronic acids in overcoming resistance by inhibiting β-lactamases, thereby restoring antibiotic efficacy.

Propriétés

IUPAC Name |

1H-indol-6-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO2/c11-9(12)7-2-1-6-3-4-10-8(6)5-7/h1-5,10-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVMHOIWRCCZGPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=CN2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376809 | |

| Record name | Indole-6-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147621-18-9 | |

| Record name | Indole-6-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indol-6-ylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.